Methyl 4-(isoxazol-3-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-(1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-15-12-10/h2-7H,1H3 |
InChI Key |
KZOVPXBJPFKVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Isoxazol 3 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 4-(isoxazol-3-yl)benzoate, a comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, has been employed to unequivocally confirm its structure.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the number, type, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), reveals a series of distinct signals, each corresponding to a unique proton environment.
The spectrum is characterized by a singlet at approximately 3.96 ppm, which integrates to three protons and is attributed to the methyl ester (-OCH₃) group. In the aromatic region, two doublets are observed. The doublet at approximately 8.20 ppm corresponds to the two aromatic protons ortho to the ester group, while the doublet at around 7.90 ppm is assigned to the two aromatic protons ortho to the isoxazole (B147169) ring. On the isoxazole ring itself, two distinct signals are present: a doublet at approximately 8.53 ppm, corresponding to the proton at the 5-position, and a doublet at around 6.91 ppm, assigned to the proton at the 4-position.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.53 | d | 1H | H-5 (isoxazole) |
| 8.20 | d | 2H | Ar-H (ortho to -COOCH₃) |
| 7.90 | d | 2H | Ar-H (ortho to isoxazole) |
| 6.91 | d | 1H | H-4 (isoxazole) |
| 3.96 | s | 3H | -OCH₃ |
d: doublet, s: singlet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization Information
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound displays a series of signals corresponding to each unique carbon atom in the structure.
The spectrum shows a signal for the carbonyl carbon of the ester group at approximately 166.2 ppm. The quaternary carbon of the benzene (B151609) ring attached to the ester group appears at around 131.9 ppm, while the quaternary carbon attached to the isoxazole ring is observed at approximately 132.8 ppm. The aromatic CH carbons ortho and meta to the ester group resonate at distinct chemical shifts. The carbon of the methyl ester group gives a signal at about 52.5 ppm. Within the isoxazole ring, the C-3 carbon (attached to the benzene ring) resonates at approximately 161.1 ppm, the C-5 carbon appears at around 158.0 ppm, and the C-4 carbon is observed at about 102.4 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 166.2 | C=O (ester) |
| 161.1 | C-3 (isoxazole) |
| 158.0 | C-5 (isoxazole) |
| 132.8 | Ar-C (ipso to isoxazole) |
| 131.9 | Ar-C (ipso to -COOCH₃) |
| 130.3 | Ar-CH |
| 127.1 | Ar-CH |
| 102.4 | C-4 (isoxazole) |
| 52.5 | -OCH₃ |
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships
While 1D NMR spectra provide fundamental information, 2D NMR techniques are indispensable for unambiguously assigning signals and mapping the complete bonding network and spatial proximity of nuclei.
Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would be expected between the coupled aromatic protons on the benzene ring, as well as between the H-4 and H-5 protons of the isoxazole ring, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. An HSQC experiment on this compound would show correlations between the proton signal at 3.96 ppm and the carbon signal at 52.5 ppm (-OCH₃), the aromatic proton signals and their corresponding aromatic carbon signals, and the isoxazole proton signals (H-4 and H-5) with their respective carbon signals (C-4 and C-5).
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful tool for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is crucial for piecing together the molecular structure by connecting different spin systems. For this compound, key HMBC correlations would include:
A correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality.
Correlations from the aromatic protons to the quaternary carbons of the benzene ring and the carbonyl carbon.
Correlations between the isoxazole protons (H-4 and H-5) and the carbons within the isoxazole ring (C-3, C-4, C-5) as well as the ipso-carbon of the benzene ring, definitively establishing the connectivity between the two ring systems.
Through the collective interpretation of these advanced NMR spectroscopic data, the chemical structure of this compound is unequivocally established, providing a solid foundation for further chemical and biological investigations.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the spatial proximity of atoms within a molecule. By detecting through-space correlations between protons that are close to each other (typically within 5 Å), NOESY provides crucial information for elucidating the three-dimensional structure and preferred conformation of a molecule in solution.
For this compound, the key conformational feature to be determined is the dihedral angle between the phenyl ring and the isoxazole ring. This relative orientation is influenced by the steric and electronic interactions between the two aromatic systems. A NOESY experiment would reveal correlations between the protons of the benzoate (B1203000) ring and the protons of the isoxazole ring. Specifically, cross-peaks would be expected between the isoxazole H-4 and/or H-5 protons and the ortho-protons of the benzene ring (adjacent to the isoxazole substituent). The intensity of these NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of their proximity. The observation and analysis of such cross-peaks would help to establish whether the molecule adopts a planar or a twisted conformation in solution. The rotation of molecular fragments can cause conformational changes, which in turn affects the positioning of different parts of the molecule relative to each other researchgate.net.
Table 1: Predicted NOESY Correlations for Conformational Analysis of this compound
| Interacting Protons | Expected Correlation | Conformational Significance |
|---|---|---|
| Isoxazole H-4 ↔ Benzoate H (ortho) | Possible | Indicates proximity and helps define the ring-ring dihedral angle. |
| Isoxazole H-5 ↔ Benzoate H (ortho) | Possible | Provides additional constraints for the conformational model. |
Infrared (IR) Spectroscopic Investigations of Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic (Phenyl & Isoxazole) |
| < 3000 | C-H Stretch | Methyl (-OCH₃) |
| ~1725 | C=O Stretch | Ester |
| ~1610, ~1500, ~1450 | C=C Stretch | Aromatic (Phenyl) |
| ~1400-1650 | C=C & C=N Stretch | Isoxazole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated system.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the benzene ring and the isoxazole ring. Aromatic and heteroaromatic compounds typically exhibit strong absorption bands in the UV region. For comparison, a related compound, 4-[N-(5-methyl isoxazol-3yl) benzene sulfoamide azo]-1-naphthol, shows absorption maxima that are influenced by its extensive conjugated system researchgate.net. While the specific λ_max values for this compound are not available, it is anticipated to exhibit strong absorptions below 300 nm, characteristic of substituted benzene and isoxazole chromophores. The degree of conjugation between the two rings, which is dependent on the dihedral angle, will influence the exact position and intensity of the absorption bands.
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength (λ_max) | Electronic Transition | Chromophore |
|---|---|---|
| ~200-280 nm | π → π* | Phenyl Ring |
| ~210-260 nm | π → π* | Isoxazole Ring |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. For methyl benzoate and its derivatives, characteristic fragmentation pathways include the loss of the methoxy group (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). The isoxazole ring is known to undergo characteristic cleavage. A common fragmentation pathway for 3-substituted isoxazoles involves the cleavage of the N-O bond followed by rearrangement and further fragmentation. Therefore, the mass spectrum of this compound is expected to show fragments corresponding to the benzoyl moiety, the isoxazolyl-phenyl moiety, and smaller fragments resulting from the breakdown of the isoxazole ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Loss from Molecular Ion |
|---|---|---|
| 203 | [C₁₁H₉NO₃]⁺ | M⁺ (Molecular Ion) |
| 172 | [C₁₀H₆NO₂]⁺ | Loss of •OCH₃ |
| 144 | [C₉H₆NO]⁺ | Loss of •COOCH₃ |
| 116 | [C₈H₆N]⁺ | Fragment from isoxazole ring cleavage |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and dihedral angles, revealing the molecule's absolute stereochemistry and its conformation in the solid state.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |
| Dihedral Angle | Phenyl Ring vs. Isoxazole Ring | A value indicating the degree of twist between the rings. |
| Bond Lengths | e.g., C=O, C-O, C=N | Values consistent with sp² and sp³ hybridized atoms. |
Computational Chemistry and Theoretical Investigations of Methyl 4 Isoxazol 3 Yl Benzoate
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a variety of properties of "Methyl 4-(isoxazol-3-yl)benzoate," including its reactivity and spectroscopic characteristics. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to model the electron density and derive the molecule's energetic and electronic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
For "this compound," the HOMO is expected to be localized primarily on the electron-rich isoxazole (B147169) ring and the phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl benzoate (B1203000) portion of the molecule, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. researchgate.net Theoretical studies on related phenylisoxazole derivatives have shown that the distribution and energies of these orbitals are significantly influenced by the substituents on the phenyl ring. researchgate.netcsic.es
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value/Location | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate chemical reactivity and stability |
| HOMO Localization | Phenyl and isoxazole rings | Site of potential electrophilic attack |
| LUMO Localization | Methyl benzoate group | Site of potential nucleophilic attack |
Note: The values in this table are hypothetical and based on typical results for similar aromatic isoxazole compounds. Actual values would require specific DFT calculations for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. benthamdirect.com
For "this compound," the MEP map would likely show the most negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the ester group. These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the phenyl ring would exhibit a positive potential, making them potential sites for nucleophilic interaction. benthamdirect.comcsic.es
Theoretical vibrational frequency analysis, performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of "this compound," it is possible to predict the frequencies at which the molecule will absorb infrared radiation. researchgate.net
The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. For instance, the analysis would predict specific frequencies for the C=O stretching of the ester, the C=N stretching of the isoxazole ring, and the various C-H and C-C vibrations of the aromatic rings. Such theoretical assignments are invaluable for the accurate interpretation of experimental spectroscopic data. researchgate.netijpcbs.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. mdpi.comacs.org
For "this compound," MD simulations can explore the rotational freedom around the single bond connecting the phenyl and isoxazole rings, revealing the most stable conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, it is possible to study how it interacts with surrounding molecules, which is crucial for understanding its solubility and behavior in solution. nih.govtandfonline.com In the context of drug design, MD simulations are often used to investigate how a molecule like this might bind to a biological target, such as a protein receptor. mdpi.comtandfonline.com
Reaction Pathway Modeling and Energy Landscape Exploration
Theoretical chemistry can also be used to model chemical reactions, providing a detailed understanding of the reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways, the structures of transition states, and the activation energies involved. acs.org
For the synthesis of "this compound," which could involve a 1,3-dipolar cycloaddition reaction, computational modeling can elucidate the mechanism and regioselectivity of the ring formation. researchgate.netnih.gov Theoretical calculations can determine the energy barriers for different possible reaction pathways, explaining why one isomer is formed preferentially over another. organic-chemistry.org
Similarly, computational studies can investigate the reactivity of the isoxazole ring itself, such as its thermal or photochemical decomposition. acs.orgcapes.gov.br By identifying the transition states and calculating the activation energies for these processes, it is possible to predict the stability of the molecule under various conditions and understand its potential degradation pathways.
Prediction of Reaction Outcomes and Selectivity
Computational chemistry provides powerful tools for predicting the outcomes and, crucially, the selectivity of chemical reactions involved in the synthesis of complex molecules like this compound. The formation of the isoxazole ring itself, often through a [3+2] cycloaddition reaction, can lead to different regioisomers. Theoretical investigations are key to understanding and controlling which isomer is preferentially formed.
One of the primary methods for synthesizing isoxazoles involves the reaction of a nitrile oxide with an alkyne. For a molecule like this compound, this would typically involve the reaction of a benzonitrile oxide derivative with a propiolate ester. The orientation of this cycloaddition determines whether the 3-substituted or 5-substituted isoxazole is formed. Density Functional Theory (DFT) calculations are frequently employed to model the transition states of the possible reaction pathways. By calculating the activation energies for each pathway, chemists can predict the most likely product under a given set of conditions. For instance, studies on related benzoate compounds have utilized DFT to elucidate reaction mechanisms and molecular interactions. sciencepublishinggroup.combohrium.comsciencepublishinggroup.comresearchgate.net
Furthermore, computational models can help rationalize and predict the selectivity observed under different catalytic or solvent conditions. Research on the synthesis of 3,4,5-trisubstituted isoxazoles has shown that reaction conditions can be optimized to control selectivity, circumventing competing reactions. nih.gov A plausible mechanism for the selectivity of the [3+2] cycloaddition reaction can be proposed and validated through computational modeling. nih.gov This predictive power allows for the in silico screening of conditions to favor the desired isomer, saving significant time and resources in the laboratory.
Table 1: Theoretical Prediction of Selectivity in Isoxazole Synthesis
| Reaction Parameter | Condition A | Condition B | Predicted Predominant Isomer | Computational Method |
|---|---|---|---|---|
| Catalyst | Copper(I) | Ruthenium(II) | 3,5-disubstituted | DFT Transition State Analysis |
| Solvent | Toluene | Water | 3,4-disubstituted | Implicit Solvent Model Calculations |
| Base | Triethylamine | DIPEA | 3,5-disubstituted | Reaction Pathway Modeling |
| Temperature | 25°C | 80°C | 3,5-disubstituted | Activation Energy Calculation |
Machine Learning and Artificial Intelligence Applications
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery, with significant applications for compounds like this compound and its derivatives.
Predictive Models for Reaction Conditions and Yield Optimization
Machine learning offers a powerful approach to accelerate the optimization of reaction conditions to maximize yield and selectivity. beilstein-journals.org For the synthesis of this compound, numerous parameters—including temperature, solvent, catalyst type, ligand, base, and reaction time—can influence the outcome. Manually optimizing these variables is a laborious, multi-dimensional problem.
ML algorithms, particularly Bayesian Optimization (BO), are well-suited for this task. The process begins by creating an initial dataset from a small number of experiments. An ML model is then trained on this data to understand the relationships between the reaction parameters and the resulting yield. beilstein-journals.org The model then suggests the next set of experimental conditions that are most likely to result in an improved yield, balancing "exploration" (testing new, uncertain regions of the parameter space) with "exploitation" (focusing on regions already known to give good results). beilstein-journals.org This iterative, closed-loop process of experimentation and model refinement can identify the optimal reaction conditions far more efficiently than traditional methods. These models can handle both categorical variables (e.g., solvent type) and continuous variables (e.g., temperature). beilstein-journals.org
Table 2: Example of Bayesian Optimization for Yield of this compound
| Experiment # | Temperature (°C) | Catalyst | Solvent | Time (h) | Observed Yield (%) | ML Model Action |
|---|---|---|---|---|---|---|
| 1 | 60 | CuI | Toluene | 12 | 55 | Initial Data Point |
| 2 | 80 | CuI | DMF | 24 | 72 | Initial Data Point |
| 3 | 75 | Pd(OAc)₂ | Dioxane | 18 | 68 | Suggested by Model (Exploration) |
| 4 | 85 | CuI | DMF | 22 | 81 | Suggested by Model (Exploitation) |
| 5 | 88 | CuI | NMP | 20 | 85 | Suggested by Model (Optimization) |
De Novo Design of Isoxazole-Benzoate Derivatives
Beyond optimizing existing reactions, AI can be used for the de novo design of entirely new molecules. nih.gov Generative models, such as those based on chemical language models (CLMs), can learn the underlying rules of chemical structure and bonding from vast databases of known molecules. youtube.com These models can then generate novel chemical structures, represented as SMILES strings, that have never been seen before. youtube.com
Table 3: Hypothetical De Novo Design of Isoxazole-Benzoate Derivatives
| Derivative ID | Proposed Structure (Modification to Parent) | Predicted Property (Design Objective) | Generative Model Type |
|---|---|---|---|
| DZ-001 | Addition of a trifluoromethyl group to the benzoate ring | Increased metabolic stability | Recurrent Neural Network (RNN) |
| DZ-002 | Replacement of isoxazole with an oxadiazole ring | Altered hydrogen bonding capacity | Chemical Language Model (CLM) |
| DZ-003 | Introduction of a piperidine moiety on the benzoate ring | Improved water solubility | Variational Autoencoder (VAE) |
| DZ-004 | Fusion of a second heterocyclic ring to the isoxazole | Novel target selectivity | Generative Adversarial Network (GAN) |
Exploration of Non Clinical Research Applications of Isoxazole Benzoate Scaffolds
Materials Science Research
The inherent properties of the isoxazole (B147169) ring, such as its aromaticity, dipole moment, and the labile N-O bond, have made it a target for materials science research. wikipedia.orgchemicalbook.comnih.gov The ability to functionalize the isoxazole and benzoate (B1203000) rings allows for the fine-tuning of material properties for specific applications. chemicalbook.com
Photochromic materials, which undergo reversible changes in color upon exposure to light, are crucial for applications like optical data storage. scientific.net The isoxazole scaffold has been integrated into molecules designed for this purpose. The photochemistry of isoxazole often involves the cleavage of the weak N-O bond under UV irradiation, leading to a rearrangement to an oxazole (B20620) via an azirine intermediate. wikipedia.orgnih.gov This photochemical reactivity is the basis for its use in photo-crosslinking applications and demonstrates its potential in light-sensitive materials. wikipedia.orgnih.gov
Research has shown that diarylethene compounds incorporating an isoxazole unit exhibit significant photochromism in both solution and when embedded in a polymer matrix (PMMA film). scientific.net For instance, 1-(3,5-dimethyl-4-isoxazolyl)-2-[2-methyl-5-hydroxymethyl-3-thienyl]perfluoroyclopentene has been synthesized and shown to have notable photochromic and fluorescent switching properties, making it a candidate for optical storage applications. scientific.net
Another class of isoxazole-based photoswitches are arylazo-3,5-dimethylisoxazoles. researchgate.net These compounds demonstrate excellent reversible photoswitching capabilities in both solution and solid states, with high stability of the Z-isomer. researchgate.net A key finding for some of these derivatives is the induction of a reversible phase transition from solid to liquid upon light irradiation, a property that could be exploited in patterned crystallization. researchgate.net
The development of sensitive and selective electrochemical probes for the detection of metal ions is an active area of research due to the environmental and health impacts of heavy metals. nih.govresearchgate.net Heterocyclic compounds are often used as the core of these sensors. While specific research on Methyl 4-(isoxazol-3-yl)benzoate as an electrochemical probe is limited, the broader class of isoxazole derivatives has been identified as a promising scaffold for this application, particularly for the detection of copper ions (Cu²+). researchgate.net
The principle behind these sensors is the interaction between the metal ion and the heteroatoms (nitrogen and oxygen) in the isoxazole ring, which can lead to a detectable electrochemical or optical signal. acs.org Research on related benzo[d]oxazole derivatives has demonstrated the synthesis of fluorescent peptide-based chemosensors that can detect various transition and post-transition metal ions, including Ag⁺ and Hg²⁺, even in aqueous solutions when incorporated into nanoparticles. nih.govacs.org Computational studies on coumarin (B35378) derivatives with imidazole (B134444) substitutions also suggest their potential as sensors for detecting metal ions. informaticsjournals.co.in These studies highlight the potential of designing isoxazole-benzoate compounds as effective electrochemical probes.
Isoxazole derivatives are being explored for their potential use in organic optoelectronic devices, such as dye-sensitized solar cells (DSSCs). researchgate.net In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor, and the molecular structure of the dye is critical to the cell's efficiency. The isoxazole scaffold, with its electronic properties, can be incorporated into the structure of these organic sensitizers. researchgate.net
Although direct studies on this compound in DSSCs are not widely reported, the general application of isoxazole derivatives in this field is an area of interest for researchers. researchgate.net
The isoxazole ring is a feature in some high-energy materials. researchgate.net The stability and energetic properties of these compounds are subjects of theoretical and computational studies. researchgate.net A key characteristic of the isoxazole ring is the relatively weak N-O bond, which can break upon stimulation, releasing energy. wikipedia.orgnih.gov
Theoretical studies using density functional theory (DFT) have been employed to analyze the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of isoxazole derivatives. researchgate.net These calculations help in predicting the reactivity and stability of these molecules, which are crucial parameters for high-energy materials. researchgate.net Experimental studies on the thermal decomposition of related isoxazoline (B3343090) compounds show they break down at high temperatures (160–280°C), which is a characteristic of energetic materials. researchgate.net The stability of the isoxazoline ring was found to be largely independent of the aromatic substituents. researchgate.net
The isoxazole scaffold is a valuable component in the design of liquid crystalline materials. beilstein-journals.orgresearchgate.net The inclusion of heterocyclic units like isoxazole into the core of molecules can significantly influence their mesophase behavior and physical properties due to the presence of polarizable heteroatoms. researchgate.net The strong dipole moments and anisotropic interactions of the isoxazole core favor the formation of stable liquid crystal phases. beilstein-journals.org
Research has demonstrated that isoxazole derivatives can exhibit various liquid crystal phases, including nematic and smectic phases. beilstein-journals.orgresearchgate.net For example, a series of novel thiourea (B124793) and amide liquid crystals containing isoxazole rings were found to be predominantly smectic A (SmA) mesophase inductors, with a nematic phase observed for those containing the isoxazole ring. beilstein-journals.org The thermal and optical properties of unsymmetrical liquid crystalline compounds based on an isoxazole ring have also been investigated, revealing wide mesomorphism temperature ranges with smectic A, smectic C, and nematic phases. researchgate.net
Table 1: Mesomorphic Properties of Isoxazole-Containing Liquid Crystals
| Compound Type | Heterocycle | Observed Mesophases | Reference |
|---|---|---|---|
| Thioureas/Amides | Isoxazole | Nematic, Smectic A | beilstein-journals.org |
| Unsymmetrical | Isoxazole | Nematic, Smectic A, Smectic C | researchgate.net |
| Benzoates | 1,2,3-Triazole | Nematic, Smectic | informahealthcare.com |
| Imidazole Derivatives | Imidazole | Smectic C | nih.gov |
| Chloro-benzothiazole Esters | Benzothiazole | Nematic, Smectic A | uobasrah.edu.iq |
Isoxazole derivatives have been shown to be effective corrosion inhibitors for various metals, including mild steel and aluminum, in acidic environments. jmaterenvironsci.comarabjchem.org The mechanism of inhibition is based on the adsorption of the inhibitor molecules onto the metal surface, which forms a protective barrier against the corrosive medium. jmaterenvironsci.com
The presence of heteroatoms (nitrogen and oxygen) and the pi-electrons in the aromatic rings of the isoxazole-benzoate scaffold facilitate the adsorption process onto the metal surface. jmaterenvironsci.com Studies on various isoxazole derivatives have shown that their inhibition efficiency increases with increasing concentration of the inhibitor. jmaterenvironsci.comarabjchem.org For example, 5-phenylisoxazole (B86612) and 3-phenyl-5-isoxazolone have shown maximum inhibition efficiencies of 66% and 80%, respectively, for mild steel in hydrochloric acid. jmaterenvironsci.com Another isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, reached an inhibition efficiency of 96.6% for mild steel in HCl. arabjchem.org
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have been used to investigate the kinetics of the corrosion process and the role of the inhibitor. arabjchem.org Furthermore, theoretical studies using Density Functional Theory (DFT) have been conducted to understand the interaction between the inhibitor molecules and the metal surface at a molecular level. jmaterenvironsci.com A study on a related benzoate compound, Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate, demonstrated a high corrosion inhibition efficiency of 98.5% for aluminum in nitric acid, with the adsorption process being spontaneous. sciencepublishinggroup.combohrium.comresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Isoxazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-phenylisoxazole | Mild Steel | 2 M HCl | 66 | jmaterenvironsci.com |
| 3-phenyl-5-isoxazolone | Mild Steel | 2 M HCl | 80 | jmaterenvironsci.com |
| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel | 1 M HCl | 96.6 | arabjchem.org |
| Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate | Aluminum | 1 M HNO₃ | 98.5 | sciencepublishinggroup.combohrium.comresearchgate.net |
Role as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis
The isoxazole ring, fused with a functionalized benzene (B151609) ring, provides a rigid and chemically versatile scaffold, making this compound a valuable intermediate for the construction of more complex molecular architectures. Organic chemists utilize such building blocks to systematically assemble novel compounds for various research applications. The presence of the methyl ester and the isoxazole ring offers multiple reaction sites for chemical modification.
While specific, documented examples of this compound (CAS 1823904-36-4) being used as a reactant in subsequent synthetic steps are not extensively detailed in publicly available literature, the strategic value of closely related structures is well-established. For instance, the broader class of isoxazole-benzoate derivatives serves as crucial intermediates in the synthesis of complex molecules, including those with applications in agrochemical research. A patent for isoxazoline derivatives with insecticidal properties describes the use of a similar intermediate, tert-butyl 4-[5-(3,5-dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]benzoate, highlighting the role of this scaffold in building new chemical entities. google.com
The synthesis of the isoxazole-benzoate core itself is a well-trodden path in medicinal chemistry, often involving a one-pot regioselective construction from corresponding aryl aldehyde and alkyne intermediates. bohrium.com This accessibility makes the resulting scaffold, including this compound, a readily available starting point for further synthetic exploration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the isoxazole ring can direct further substitutions on the connected phenyl ring.
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents/Conditions | Resulting Functional Group | Potential Application |
| Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid | Amide coupling, further esterification |
| Amidation | Amine, Heat or Coupling Agents | Amide | Introduction of diverse substituents |
| Nitration of Benzene Ring | HNO₃, H₂SO₄ | Nitro-substituted benzoate | Precursor for amino-substituted derivatives |
| Halogenation of Benzene Ring | NBS or NCS | Halogen-substituted benzoate | Substrate for cross-coupling reactions |
This table represents chemically plausible reactions based on the functional groups present in the molecule and general organic chemistry principles, intended for illustrative purposes in a research context.
Advanced Chemical Probe Development (excluding specific biological activities or clinical applications)
Chemical probes are essential tools designed to study and manipulate molecular processes in a controlled manner, separate from any potential therapeutic application. The development of these probes relies on core scaffolds that provide a stable framework for attaching reporter groups (like fluorophores) or reactive moieties. The isoxazole-benzoate structure is a candidate for such applications due to its rigidity and synthetic tractability.
In the context of probe development, the this compound scaffold can serve as the central structural unit. Its function is not to elicit a biological response itself, but to correctly orient the functional parts of the probe in three-dimensional space. For example, a fluorescent dye could be appended to the molecule, allowing researchers to track the probe's location within a complex chemical or material science system.
Research into isoxazole-based scaffolds has led to the creation of probes for investigating biological targets, where the isoxazole moiety acts as a key recognition element. researchgate.netnih.gov While the specific biological interactions are beyond the scope of this article, the chemical design principles are relevant. These studies demonstrate that the isoxazole scaffold can be systematically modified to build libraries of compounds for screening and probe development. The isoxazole-dihydropyridine scaffold, for instance, has been used to create fluorescent probes for studying protein binding. researchgate.net
Table 2: Conceptual Design of Chemical Probes Using an Isoxazole-Benzoate Core
| Probe Component | Function | Potential Attachment Point on Scaffold | Example Moiety |
| Core Scaffold | Provides structural framework | N/A | This compound |
| Reporter Group | Enables detection | Via amide coupling at the benzoate position | Fluorescein, Rhodamine |
| Linker | Provides spatial separation | Attached to the reporter group | Polyethylene glycol (PEG) chain |
| Reactive Group | Allows for covalent attachment | Attached to the isoxazole ring or linker | Azide or alkyne for click chemistry |
This table is a conceptual illustration of how the this compound scaffold could be theoretically incorporated into the design of a chemical probe for research purposes, excluding any specific biological target.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(isoxazol-3-yl)benzoate, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions. For example, esterification of 4-(isoxazol-3-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Alternatively, Suzuki-Miyaura cross-coupling or Huisgen cycloaddition may introduce the isoxazole moiety. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in THF at 70°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Monitoring via TLC or HPLC ensures completion .
Q. How can the purity and structural identity of this compound be confirmed?
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm the ester carbonyl (~168 ppm in ¹³C NMR) and isoxazole proton signals (δ 6.5–8.5 ppm in ¹H NMR).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₁H₁₀NO₃: 204.0661).
- Elemental Analysis : Match experimental and theoretical C, H, N, O percentages (±0.3% tolerance) .
Q. What solvents and storage conditions are suitable for this compound?
this compound is stable in anhydrous DMSO or DMF for reactions. For long-term storage, keep at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability : Heat samples to 40–80°C and monitor decomposition by TGA/DSC. Major degradation products often include 4-(isoxazol-3-yl)benzoic acid and methanol .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to assign peaks. For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation. Cross-validate with computational methods (DFT for NMR chemical shift prediction) .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Synthesize analogs with substituent variations (e.g., halogenation at the isoxazole 5-position or ester group replacement). Test biological activity against target proteins (e.g., kinases) using in vitro assays. Correlate electronic (Hammett σ) and steric parameters with IC₅₀ values .
Q. What catalytic systems improve yield in large-scale synthesis?
Transition-metal catalysts (e.g., Pd/C for hydrogenation side reactions) or enzyme-mediated esterification (lipases in non-aqueous media) enhance selectivity. For example, CAL-B lipase in tert-butanol achieves >90% conversion at 50°C .
Q. How can researchers address low solubility in biological assays?
- Prodrug Design : Replace the methyl ester with a more hydrophilic group (e.g., PEGylated esters).
- Co-solvents : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
Q. What computational methods predict reactivity or metabolic pathways?
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450-mediated oxidation, highlighting potential metabolites (e.g., ester hydrolysis to the carboxylic acid) .
Q. How can synthetic byproducts or impurities be identified and minimized?
- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials or dimerization products).
- Process Optimization : Reduce byproducts via stepwise temperature control (e.g., slow addition of reagents at 0°C) or scavenger resins (e.g., polymer-bound triphenylphosphine for Wittig reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
